4-(2-Isopropyl-5-methylphenoxy)aniline
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Overview
Description
4-(2-Isopropyl-5-methylphenoxy)aniline is an organic compound with the molecular formula C16H19NO. It is characterized by the presence of an aniline group attached to a phenoxy ring, which is further substituted with isopropyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Isopropyl-5-methylphenoxy)aniline typically involves the reaction of 2-isopropyl-5-methylphenol with aniline under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild and functional group tolerant, making this method suitable for the synthesis of various substituted anilines.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar coupling techniques. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. Industrial processes often focus on cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2-Isopropyl-5-methylphenoxy)aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted anilines .
Scientific Research Applications
4-(2-Isopropyl-5-methylphenoxy)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: It may be used in the study of biological processes and as a potential bioactive compound.
Medicine: Research may explore its potential therapeutic effects and applications in drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Isopropyl-5-methylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-((2-Isopropyl-5-methylphenoxy)methyl)aniline: This compound has a similar structure but with a methyl group attached to the phenoxy ring.
4-(2-Isopropyl-5-methylphenoxy)aniline hydrochloride: This is the hydrochloride salt form of the compound, which may have different solubility and stability properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both isopropyl and methyl groups on the phenoxy ring can affect its interactions with other molecules and its overall properties .
Properties
IUPAC Name |
4-(5-methyl-2-propan-2-ylphenoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-11(2)15-9-4-12(3)10-16(15)18-14-7-5-13(17)6-8-14/h4-11H,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWCZCOUSODQOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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